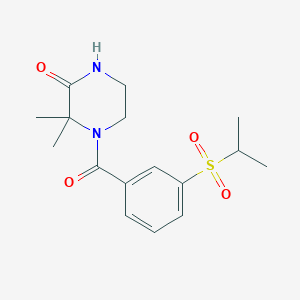

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-4-(3-propan-2-ylsulfonylbenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-6-12(10-13)14(19)18-9-8-17-15(20)16(18,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJNQFFODPLEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoyl chloride and react it with a piperazine derivative under controlled conditions. The isopropylsulfonyl group can be introduced through sulfonation reactions using reagents like isopropylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperazinone Cores

a. PAR2 Antagonist I-191 ()

- Structure : 4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one.

- Key Features :

- Piperazin-2-one core with 3,3-dimethyl substitution.

- Imidazopyridazine-carbonyl group and fluorophenyl substituent.

- Comparison: Molecular Weight: 423.48 g/mol vs. target compound (exact weight unspecified but likely similar). Pharmacology: Acts as a PAR2 antagonist, suggesting the piperazinone core is critical for receptor binding. The tert-butyl and fluorophenyl groups enhance lipophilicity and target affinity compared to the target compound’s isopropylsulfonylbenzoyl group .

b. Compound 14 ()

- Structure : 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

- Key Features :

- Spiropiperazine-dione core with chlorophenyl and propyl substituents.

- However, the spiropiperazine structure may reduce metabolic stability .

Analogues with Aromatic Substituents and Sulfur Linkages

a. I-6373 ()

- Structure : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.

- Key Features :

- Phenethylthio linkage and isoxazole ring.

- Comparison :

b. Compound 4g ()

- Structure : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one.

- Key Features: Chromenone core with piperazine-propoxy and methylbenzyl groups.

- Comparison: Electronic Effects: The methoxy and chromenone groups in 4g increase electron density, contrasting with the electron-deficient sulfonylbenzoyl group in the target compound. This difference may alter binding kinetics in enzymatic targets .

a. Compound from EP 1 763 351 B9 ()

- Structure : N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine.

- Key Features :

- Piperazine-carbonyl group with trifluoromethylphenyl substituent.

- Comparison :

b. Compound 4d ()

- Structure : 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one.

- Key Features: Hydroxybenzyl-piperazine and chromenone groups.

Research Implications and Limitations

While direct pharmacological data for 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one are unavailable, structural analogs suggest:

- Activity: Likely protease or receptor antagonism (e.g., PAR2) due to piperazinone core similarity .

- Optimization Opportunities : Replacing the isopropylsulfonyl group with fluorinated or heterocyclic substituents (as in and ) may improve target affinity and pharmacokinetics.

- Limitations : Evidence gaps exist regarding synthesis routes, toxicity, and in vivo efficacy. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a piperazinone ring, a benzoyl group, and an isopropylsulfonyl moiety, which contribute to its biological activity.

The compound's IUPAC name is 3,3-dimethyl-4-(3-propan-2-ylsulfonylbenzoyl)piperazin-2-one, and its molecular formula is C16H22N2O4S. The synthesis typically involves multi-step organic reactions starting from benzoyl chloride and piperazine derivatives, with the introduction of the isopropylsulfonyl group through sulfonation reactions.

The biological activity of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activities, leading to anti-inflammatory and potential anticancer effects.

Anti-inflammatory Effects

Research indicates that compounds similar to 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one exhibit significant anti-inflammatory properties. These effects are often evaluated using in vitro assays measuring cytokine production and inflammatory marker expression. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential for treating inflammatory diseases.

Anticancer Activity

Studies have indicated that derivatives of this compound may possess anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Study on Anti-nociceptive Effects : A recent study highlighted the anti-nociceptive effects of structurally related compounds that act as μ-opioid receptor agonists. Although not directly tested on 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one, these findings suggest a potential pathway for pain relief applications .

- Comparative Analysis : In comparative studies with similar compounds, it was found that those containing sulfonamide groups exhibited enhanced biological activity due to improved solubility and bioavailability. This positions 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one favorably for drug development .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.